Head-to-Head Reversal of Drug-Induced Amnesia: Fasoracetam vs. Aniracetam, Bifemelane, Idebenone, and Indeloxazine
In a multi-model amnesia study directly comparing NS-105 (fasoracetam) with four reference cognition enhancers, fasoracetam was the only compound to reverse memory disruption across all five experimental models tested. Aniracetam reversed disruption only in the scopolamine model, while bifemelane, idebenone, and indeloxazine failed in both passive avoidance tasks. Critically, only fasoracetam reversed baclofen (GABA-B agonist)-induced memory deficits—a property entirely absent in all four reference drugs [1].
| Evidence Dimension | Number of distinct amnesia models in which compound reversed memory disruption (out of 5 models tested: scopolamine, NBM lesion, AF64A, baclofen, cerebral ischemia, ECS) |
|---|---|
| Target Compound Data | Fasoracetam (NS-105): Reversal in 5/5 models tested; uniquely reversed baclofen-induced disruption at 10 mg/kg p.o. |
| Comparator Or Baseline | Aniracetam: Reversal in 1/5 models (scopolamine only). Bifemelane, idebenone, indeloxazine: Reversal in 0/2 passive avoidance tasks. All four reference drugs: 0/1 for baclofen-induced disruption. |
| Quantified Difference | Fasoracetam demonstrated 5-fold broader efficacy across models; exclusive baclofen-reversal capability (present vs. absent in all comparators). |
| Conditions | Passive avoidance response and radial arm maze tasks in rats; oral administration; multiple amnestic challenges (scopolamine, NBM electrolytic lesion, AF64A, baclofen, cerebral ischemia, ECS). |
Why This Matters
For researchers selecting a racetam for GABA-B-modulated cognitive paradigms, fasoracetam is the only option with demonstrated baclofen-reversal capability; aniracetam and other common nootropics fail in this dimension, making substitution scientifically invalid.
- [1] Ogasawara T, Itoh Y, Shimidzu T, et al. Involvement of cholinergic and GABAergic systems in the reversal of memory disruption by NS-105, a cognition enhancer. Pharmacology Biochemistry and Behavior. 1999;64(1):41-52. View Source
